

An In-depth Technical Guide to 2,3-Lutidine-d9

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Compound of Interest

Compound Name: 2,3-Dimethylpyridine-d9

Cat. No.: B15556901

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This document serves as a foundational research guide on 2,3-Lutidine-d9 for researchers, scientists, and professionals in drug development. It covers the compound's core principles, potential applications, and detailed experimental considerations.

Introduction to 2,3-Lutidine-d9

2,3-Lutidine-d9 is the deuterated analog of 2,3-Lutidine (2,3-dimethylpyridine). In this molecule, all nine hydrogen atoms have been substituted with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays.[2] While chemically similar to its non-deuterated counterpart, the increased mass and the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond introduce subtle but significant physicochemical differences.[3][4]

These differences are leveraged in two primary areas of pharmaceutical research: as a high-fidelity internal standard for quantitative bioanalysis and in metabolic studies to investigate the kinetic isotope effect.[1][3][5]

Physicochemical Properties

The fundamental physical properties of 2,3-Lutidine-d9 are expected to be very similar to those of 2,3-Lutidine. The primary difference lies in the molecular weight due to the substitution of nine protium atoms (^1H) with deuterium atoms (^2H).

Property	2,3-Lutidine (Non-deuterated)	2,3-Lutidine-d9 (Deuterated)
Molecular Formula	C ₇ H ₉ N	C ₇ D ₉ N
Average Molecular Weight	107.15 g/mol	Approx. 116.21 g/mol
Monoisotopic Mass	107.0735 Da[6]	Approx. 116.1298 Da
Boiling Point	162-163 °C[7]	Expected to be similar to 2,3-Lutidine
Melting Point	-15 °C[7][8]	Expected to be similar to 2,3-Lutidine
Density	0.945 g/mL at 25 °C[7]	Expected to be slightly higher than 2,3-Lutidine
Appearance	Colorless to slightly yellow liquid[9]	Expected to be a colorless to slightly yellow liquid

Synthesis and Isotopic Purity

The synthesis of deuterated pyridines, including lutidines, can be achieved through various methods. A common strategy involves hydrogen-deuterium exchange reactions on the parent molecule or a suitable precursor. For 2,3-Lutidine, this can be accomplished by treating the compound with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst like platinum or palladium.[10][11] Another approach involves the synthesis from deuterated building blocks.[12]

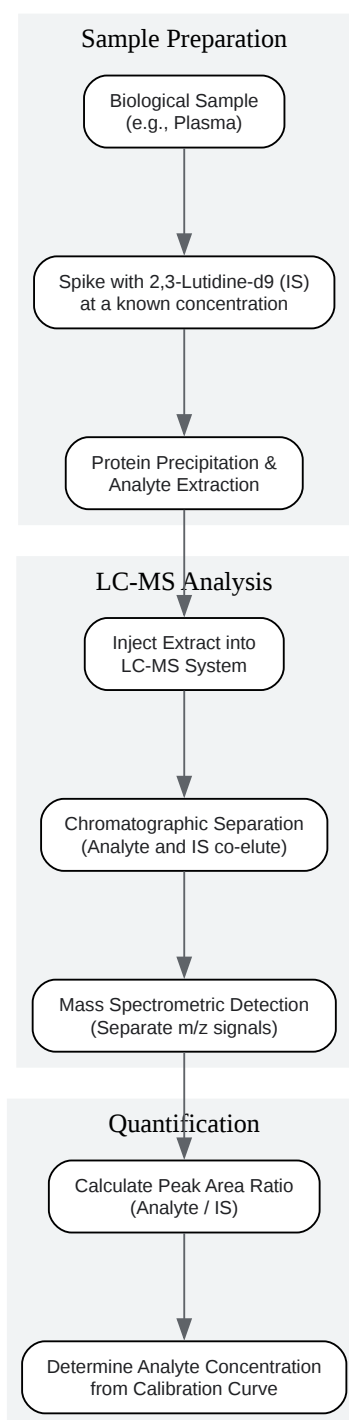
High isotopic purity is critical for its use as an internal standard to prevent signal overlap with the non-labeled analyte.[2] The final product is typically purified by distillation.[9]

Core Applications in Research

The most prevalent application of 2,3-Lutidine-d9 is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays.[1] In drug development, accurate quantification of drug candidates or their metabolites in biological matrices (e.g., plasma, urine) is essential.

An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass.^[2] Deuterated standards are considered the "gold standard" because they exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to their non-deuterated counterparts.^{[1][13]} This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), thereby ensuring high accuracy and precision in quantification.^{[5][13]}

Logical Workflow for Use as an Internal Standard



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Phone: (601) 213-4426

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